molecular formula C23H29ClN2O B12781937 Iferanserin hydrochloride CAS No. 210350-29-1

Iferanserin hydrochloride

Cat. No.: B12781937
CAS No.: 210350-29-1
M. Wt: 384.9 g/mol
InChI Key: MUJUAUCDSMLOTP-QWCHHRGUSA-N
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Description

Iferanserin hydrochloride is a selective serotonin receptor antagonist, specifically targeting the 5-HT2A receptor. It has been investigated primarily for its potential in treating hemorrhoid disease. The compound is known for its chemical formula C23H28N2O and a molecular weight of 348.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iferanserin hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a crucial part of the molecule.

    Attachment of Phenyl Groups: Phenyl groups are then attached to the piperidine ring through a series of substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of an amide bond between the phenyl groups and the piperidine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Iferanserin hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Solvents: Solvents like dichloromethane and ethanol are commonly used in these reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Iferanserin hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of serotonin receptor antagonists.

    Biology: Investigated for its effects on serotonin receptors in various biological systems.

    Medicine: Primarily researched for its potential in treating hemorrhoid disease. It has shown promise in reducing symptoms such as bleeding and pain associated with hemorrhoids.

    Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors.

Mechanism of Action

Iferanserin hydrochloride exerts its effects by selectively antagonizing the 5-HT2A receptor. This receptor is involved in various physiological processes, including the regulation of mood, cognition, and vascular function. By blocking this receptor, this compound can modulate these processes, leading to its therapeutic effects. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Iferanserin hydrochloride is unique in its selective antagonism of the 5-HT2A receptor. Similar compounds include:

    Mianserin: Another serotonin receptor antagonist, but with a broader spectrum of activity.

    Trazodone: A serotonin uptake inhibitor with additional antagonistic effects on serotonin receptors.

    Ritanserin: A selective 5-HT2A receptor antagonist, similar to this compound, but with different pharmacokinetic properties.

The uniqueness of this compound lies in its specific targeting of the 5-HT2A receptor, making it a promising candidate for treating conditions related to serotonin dysregulation .

Properties

CAS No.

210350-29-1

Molecular Formula

C23H29ClN2O

Molecular Weight

384.9 g/mol

IUPAC Name

(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide;hydrochloride

InChI

InChI=1S/C23H28N2O.ClH/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19;/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26);1H/b17-14+;/t21-;/m0./s1

InChI Key

MUJUAUCDSMLOTP-QWCHHRGUSA-N

Isomeric SMILES

CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3.Cl

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3.Cl

Origin of Product

United States

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